
2-Phenoxyethyl cyclohexylideneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl cyclohexylideneacetate is an organic compound with the molecular formula C16H20O3. It is an ester formed from the reaction between 2-phenoxyethanol and cyclohexylideneacetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl cyclohexylideneacetate typically involves the esterification of 2-phenoxyethanol with cyclohexylideneacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial processes may utilize more advanced purification techniques, such as chromatography, to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl cyclohexylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-Phenoxyethyl cyclohexylideneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl cyclohexylideneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and cyclohexylideneacetic acid, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexylideneacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.
Phenoxyethyl piperidine: Contains a piperidine ring instead of a cyclohexylidene group.
Phenoxyethyl morpholine: Contains a morpholine ring instead of a cyclohexylidene group
Uniqueness
2-Phenoxyethyl cyclohexylideneacetate is unique due to its specific combination of a phenoxyethyl group and a cyclohexylideneacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60359-27-5 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-phenoxyethyl 2-cyclohexylideneacetate |
InChI |
InChI=1S/C16H20O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
InChI Key |
JXWUBQGZSCJNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC(=O)OCCOC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
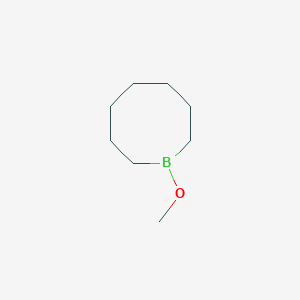
![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
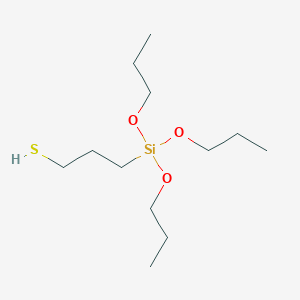
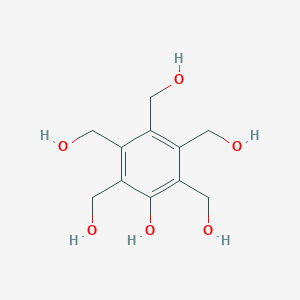
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)
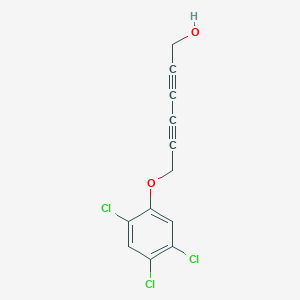
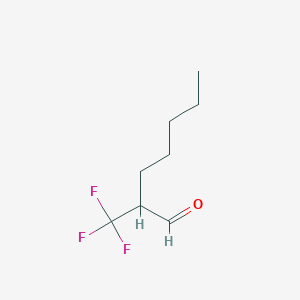


![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
